molecular formula C10H8S2 B095996 3-(Phenylthio)thiophene CAS No. 16718-11-9

3-(Phenylthio)thiophene

Cat. No. B095996
CAS RN: 16718-11-9
M. Wt: 192.3 g/mol
InChI Key: WQYNBKIZHCGYCV-UHFFFAOYSA-N
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Description

3-(Phenylthio)thiophene is a sulfur-containing heteroaromatic compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse applications in material science and pharmaceuticals, exhibiting a wide spectrum of biological activities and being utilized in various electronic devices such as transistors, sensors, and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium or nickel-catalyzed cross-coupling reactions, as well as ring closure reactions using reagents like P4S10. For example, thieno[3,2-b]thiophenes with para-substituted phenyl groups at C-3 have been synthesized through a ring closure reaction, yielding moderate to high yields . Similarly, the synthesis of 2-phenylthieno[3,4-b]thiophene was carried out in two steps from dibromothiophene and phenylacetylene . These methods demonstrate the versatility and efficiency of current synthetic approaches to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 3-(Phenylthio)thiophene, is characterized by a planar thiophene ring, which is a common feature contributing to their electronic properties. The crystal structure of related compounds shows that the thiophene ring is planar, and the substituents can cause deviations from this plane, affecting the overall molecular conformation .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electropolymerization, cycloaddition, and coupling reactions. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene affords a novel low band gap polymer . Cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yield exo and endo adducts . These reactions are crucial for the functionalization and application of thiophene derivatives in material science.

Physical and Chemical Properties Analysis

Thiophene derivatives exhibit a range of physical and chemical properties, including varying optical band gaps, oxidation potentials, and thermal stability. For example, thieno[3,2-b]thiophenes display absorbance between 300 and 365 nm and have oxidation potentials above 1.0 V . The low band gap polymer derived from 2-phenylthieno[3,4-b]thiophene has an Egap of approximately 0.85 eV . The thermal stability of these compounds is also noteworthy, with poly(3-phenylthiophene) showing stability up to 450°C . These properties are essential for their use in electronic applications.

Scientific Research Applications

  • Photodynamic Agents : Thiophene derivatives, including compounds related to 3-(Phenylthio)thiophene, have been studied for their photophysical and photochemical properties. They are characterized by strong absorptions in the visible region and are highly efficient in producing singlet oxygen, making them potent Type II photodynamic agents (Reyftmann et al., 1985).

  • Material Science and Pharmaceuticals : Substituted thiophenes have exhibited a broad spectrum of biological activities and are utilized in various applications in material science and pharmaceuticals. They show potential as antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal agents, among others. Additionally, polymeric thiophenes are used in devices like thin-film transistors and solar cells (Nagaraju et al., 2018).

  • Polymerization and Conductivity : The polymerization of various thiophene derivatives, including 3-phenylthiophene, has been explored. For example, poly(3-phenylthiophene) showed significant properties in terms of morphology and conductivity. These polymers have a wide range of thermal stability, which is advantageous for different applications (Martínez et al., 1995).

  • Low Band Gap Polymers : Thiophene derivatives have been used to synthesize low band gap polymers. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene results in a novel low band gap polymer, which is significant for conductive polymers (Neef et al., 1999).

  • Electrochromic Properties : Thiophene derivatives like 3-phenylthieno[3,2-b]thiophene have been used to create electrochromic devices (ECDs). These devices can operate between different colors and exhibit good optical memory, which is useful in various optical applications (Capan & Ozturk, 2014).

  • Nonlinear Optical Limiting : Certain thiophene dyes have been designed for optoelectronic devices with applications in protecting human eyes and optical sensors. They demonstrate significant nonlinear absorption and optical limiting behavior, which is crucial for stabilizing light sources in optical communications (Anandan et al., 2018).

  • Photovoltaic Properties : Alkylthio-substituted polythiophenes have been studied for their absorption and photovoltaic properties. These polymers, such as poly[(3-hexylthio)thiophene], show broader absorption peaks and are promising for use in polymer solar cells (Huo, Zhou, & Li, 2009).

  • Functional Additives in Lithium Ion Batteries : Thiophene derivatives have been evaluated as functional additives in lithium-ion batteries. They can improve the cycling performance of high-voltage LiCoO2 by forming protective layers on the cathode surface, thus enhancing the battery's stability (Xia, Xia, & Liu, 2015).

Safety And Hazards

3-(Phenylthio)thiophene is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335). This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have numerous applications in different research areas, including organic electronics and sensors .

properties

IUPAC Name

3-phenylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYNBKIZHCGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381183
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylthio)thiophene

CAS RN

16718-11-9
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JWH Watthey, M Desai - The Journal of Organic Chemistry, 1982 - ACS Publications
Melting points were determined on a Thomas-Hoover Unimelt apparatus and are uncorrected. NMR spectra were obtained on a Varían A-60A, EM-390, or XL-100 instrument. IR spectra …
Number of citations: 18 pubs.acs.org
RM Kellogg, AP Schaap, ET Harper… - The Journal of Organic …, 1968 - ACS Publications
Bromination and deuteration of some substituted thiophenes havebeen accomplished underremarkably mild conditions. Upon treatment with N-bromosuccinimide in acetic acid-…
Number of citations: 116 pubs.acs.org
M Novi, G Garbarino, G Petrillo… - The Journal of Organic …, 1987 - ACS Publications
The photostimulated reactions between benzenethiolate and 2-chloro-, 2-bromo-, 2-iodo-, and 3-bromothiophene in MeCN lead to rather complex product mixtures where the phenyl …
Number of citations: 19 pubs.acs.org
C Sämann, B Haag, P Knochel - Chemistry–A European …, 2012 - Wiley Online Library
Disubstituted thienyl‐, furyl‐ and pyridylmagnesium derivatives are regioselectively prepared from a Br/Mg exchange of the corresponding dibromo compounds by using either iPrMgCl⋅…
HJ Xu, YQ Zhao, T Feng, YS Feng - The Journal of organic …, 2012 - ACS Publications
In this work, an efficient CuSO 4 -catalyzed S-arylation of thiols with aryl and heteroaryl boronic acids at room temperature is established. This catalytic system can tolerate a wide variety …
Number of citations: 187 pubs.acs.org
MCP Yeh, T Chou, HH Tso, CY Tsai - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Treatment of functionalized 2,5-dihydrothiophene 1,1-dioxides with nonacarbonyldi-iron in refluxing toluene affords functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes. …
Number of citations: 7 pubs.rsc.org
KZ Deng, LL Zhang, YF Chen, HX Xie, XB Xu… - Organic & …, 2019 - pubs.rsc.org
An efficient copper-mediated ortho-C(sp2)–H thiolation of aromatic amides directed by a novel directing group [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine has been developed without …
Number of citations: 2 pubs.rsc.org
SL Liu, XH Li, TH Shi, GC Yang… - European Journal of …, 2017 - Wiley Online Library
A copper‐promoted thiolation of C(sp 2 )–H bonds with disulfides was achieved by using 2‐amino alkylbenzimidazole (MBIP amine) as a new and removable N,N‐bidentate directing …
W Ouyang, J Rao, J Wang, Y Gao, Y Huo, Q Chen, X Li - 2021 - chemrxiv.org
Modular construction of multiple functionalized arenes from abundant feedstocks, stands as an unremitting pursue goal in synthetic chemistry, which would accelerate the discovery of …
Number of citations: 3 chemrxiv.org
I Tohara, K Nozawa-Kumada - Synlett, 2022 - thieme-connect.com
This paper reports that a combined Brønsted base (t-BuOLi/CsF or LiOCEt 3 /CsF) system mediates the 1,5-double-carboxylation of nonfused 2-alkylhetarenes at both the benzylic and δ…
Number of citations: 3 www.thieme-connect.com

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